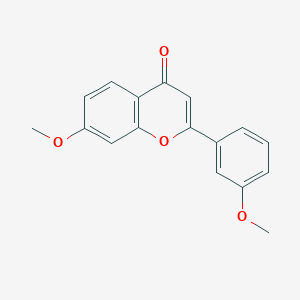
Epipodophyllotoxin
Übersicht
Beschreibung
Epipodophyllotoxins are substances naturally occurring in the root of the American Mayapple plant (Podophyllum peltatum). Some epipodophyllotoxin derivatives are currently used in the treatment of cancer. These include etoposide and teniposide .
Molecular Structure Analysis
Epipodophyllotoxin is a biologically active compound derived from the podophyllum plant. It and its derivatives possess excellent antitumor activity . The C ring and its C-4 is the major position used for conjugation with other molecules .Chemical Reactions Analysis
Epipodophyllotoxin and its derivatives can act on a diverse array of drug targets in cancer cells and thus possess potent activity against various forms of cancer cell lines, including drug-resistant forms .Physical And Chemical Properties Analysis
Epipodophyllotoxin is a biologically active compound with a molecular weight of 414.41 and a chemical formula of C22H22O8 .Wissenschaftliche Forschungsanwendungen
-
Chemotherapy
- Field : Medical Oncology
- Application : Epipodophyllotoxin and its derivatives, such as Etoposide, are used as frontline chemotherapeutic drugs against various cancers due to their superior anticancer activity .
- Method : These compounds work by inhibiting the enzyme topoisomerase II, leading to DNA damage and cell death .
- Results : Etoposide has been approved by the U.S. Food and Drug Administration (FDA) for cancer treatment .
-
COVID-19 Treatment
- Field : Virology
- Application : Etoposide has been redeveloped for the purpose of treating cytokine storm in COVID-19 patients .
- Method : The drug is believed to modulate the immune response, reducing the overproduction of cytokines that leads to severe inflammation .
- Results : While the effectiveness of this application is still under investigation, it represents a promising avenue for COVID-19 treatment .
-
Drug Development
- Field : Pharmacology
- Application : Numerous Epipodophyllotoxin derivatives have been developed to address the major limitations of Epipodophyllotoxin, such as systemic toxicity, drug resistance, and low bioavailability .
- Method : This involves chemical modification of the Epipodophyllotoxin molecule to improve its pharmacological properties .
- Results : This has led to the development of new anticancer therapeutic agents with low systemic toxicity and selective toxicity to cancer cells .
-
Microbial Production
- Field : Microbiology
- Application : The discovery of renewable sources, including microbial origin for Epipodophyllotoxin, is another possible approach .
- Method : This involves the use of microorganisms to produce Epipodophyllotoxin in a sustainable and economically feasible way .
- Results : While this is still a relatively new field of research, it represents a promising approach to overcoming the challenges associated with the production of Epipodophyllotoxin .
-
Tubulin Assembly
- Field : Biochemistry
- Application : Podophyllotoxin and its derivatives have been found to affect tubulin assembly .
- Method : This involves the interaction of the compounds with the protein tubulin, which is a key component of the cell’s cytoskeleton .
- Results : This can lead to disruption of the cytoskeleton and ultimately cell death, making these compounds potential anticancer agents .
-
Antiviral Agent
- Field : Virology
- Application : Epipodophyllotoxin and its derivatives have been studied for their potential antiviral properties .
- Method : These compounds are believed to interfere with the replication of viruses, although the exact mechanism is still under investigation .
- Results : While this is a relatively new field of research, early results suggest that Epipodophyllotoxin could be a promising candidate for the development of new antiviral drugs .
-
Neurodegenerative Diseases
- Field : Neurology
- Application : Research is being conducted to explore the potential use of Epipodophyllotoxin in the treatment of neurodegenerative diseases .
- Method : It is believed that Epipodophyllotoxin may have neuroprotective effects, although the exact mechanisms are still being studied .
- Results : While this research is still in its early stages, it represents a promising new direction for the use of Epipodophyllotoxin .
Safety And Hazards
Zukünftige Richtungen
There is a need for continuous research towards improving the druggability of Epipodophyllotoxin and its derivatives. This includes addressing major limitations such as systemic toxicity, drug resistance, and low bioavailability . The discovery of renewable sources, including microbial origin for Epipodophyllotoxin, is another possible approach .
Eigenschaften
IUPAC Name |
(5S,5aR,8aR,9R)-5-hydroxy-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-25-16-4-10(5-17(26-2)21(16)27-3)18-11-6-14-15(30-9-29-14)7-12(11)20(23)13-8-28-22(24)19(13)18/h4-7,13,18-20,23H,8-9H2,1-3H3/t13-,18+,19-,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJGVMLPVUAXIQN-LGWHJFRWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C2C3C(COC3=O)C(C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)[C@H]2[C@@H]3[C@H](COC3=O)[C@@H](C4=CC5=C(C=C24)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10859440 | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Epipodophyllotoxin | |
CAS RN |
4375-07-9 | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=4375-07-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Epipodophyllotoxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004375079 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Epipodophyllotoxin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10859440 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



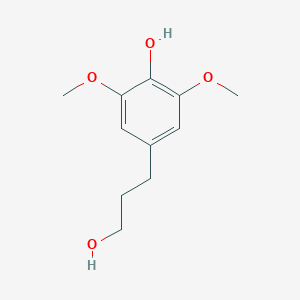
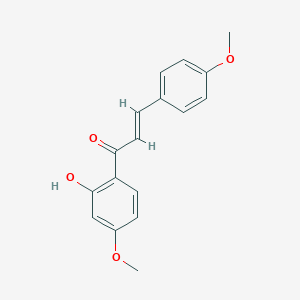
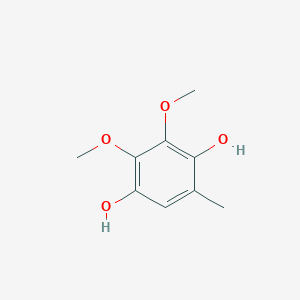
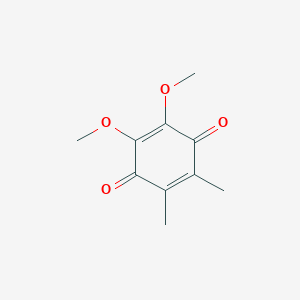
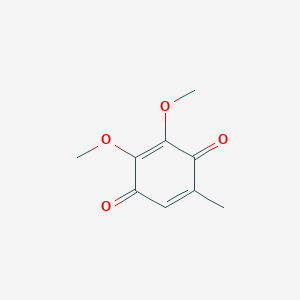

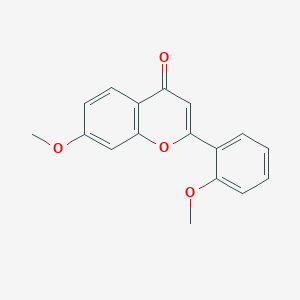
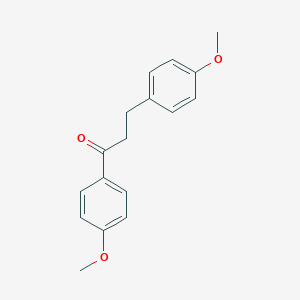
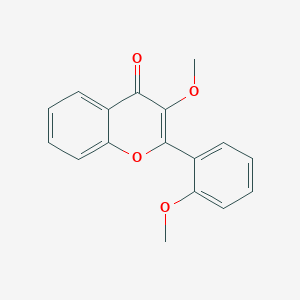
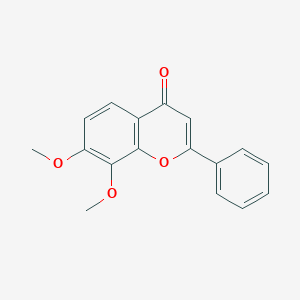

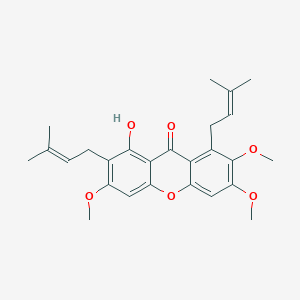
![(1R,4R,5S)-2,4'-dimethylspiro[2-azabicyclo[2.2.2]octane-5,2'-3H-pyran]-6'-one](/img/structure/B191134.png)
